N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate
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Overview
Description
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core, a morpholinoethyl side chain, and a p-tolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate typically involves multiple steps:
Formation of the Phthalazine Core: The initial step often involves the cyclization of appropriate precursors to form the phthalazine ring.
Introduction of the p-Tolyl Group: This step usually involves a substitution reaction where a p-tolyl group is introduced to the phthalazine core.
Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl group is then attached through a nucleophilic substitution reaction.
Formation of the Dioxalate Salt: Finally, the compound is converted into its dioxalate salt form through a reaction with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phthalazine ring or the morpholinoethyl side chain, potentially yielding various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phthalazine core and the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the phthalazine ring could produce dihydrophthalazine derivatives.
Scientific Research Applications
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine: The non-dioxalate form of the compound.
4-(p-tolyl)phthalazin-1-amine: Lacks the morpholinoethyl side chain.
N-(2-morpholinoethyl)phthalazin-1-amine: Lacks the p-tolyl group.
Uniqueness
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the dioxalate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)phthalazin-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.2C2H2O4/c1-16-6-8-17(9-7-16)20-18-4-2-3-5-19(18)21(24-23-20)22-10-11-25-12-14-26-15-13-25;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,24);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNNDJKLZBUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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